Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Catalog No.
S819998
CAS No.
1186103-43-4
M.F
C13H18F6N2O4S2
M. Wt
444.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl(ethyl)dimethylammonium Bis(trifluoromethane...

CAS Number

1186103-43-4

Product Name

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

IUPAC Name

benzyl-ethyl-dimethylazanium;bis(trifluoromethylsulfonyl)azanide

Molecular Formula

C13H18F6N2O4S2

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C11H18N.C2F6NO4S2/c1-4-12(2,3)10-11-8-6-5-7-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10H2,1-3H3;/q+1;-1

InChI Key

IGABCHQKFATAOI-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Chemical Identity

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is an ionic liquid (IL), a type of salt in which the ions are both cations and anions. These special types of liquids often have unique properties that make them valuable for scientific research.

  • CAS Number: 1186103-43-4 TCI America:
  • Molecular Formula: C13H18F6N2O4S2 American Chemical Society:

Potential Research Applications

Ionic liquids are a growing area of scientific research due to their diverse properties. Some potential applications of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide include:

  • Catalysis: Ionic liquids can be used as solvents or catalysts in chemical reactions. The unique properties of ILs can sometimes lead to improved reaction efficiency or selectivity compared to traditional methods. )
  • Electrolytes: ILs are being explored for use in batteries and other electrochemical devices. Their ionic conductivity makes them potentially useful as electrolytes. ScienceDirect:
  • Tribology: Some ILs have lubricating properties, which could make them useful in lubricants or other tribological applications. Royal Society of Chemistry:

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is a quaternary ammonium compound characterized by its unique structure, which includes a benzyl group, an ethyl group, and two dimethyl groups attached to a nitrogen atom. This compound features the bis(trifluoromethanesulfonyl)imide anion, known for its excellent solubility in various solvents and stability under different conditions. It appears as a colorless to almost colorless clear liquid with a high purity level of at least 98% .

, particularly those involving nucleophilic substitutions due to the presence of the bis(trifluoromethanesulfonyl)imide anion. It can react with various nucleophiles, leading to the formation of new compounds. Additionally, it is utilized in ionic liquid applications where it can act as a solvent or catalyst in diverse organic reactions .

The synthesis of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of benzyl chloride with dimethylamine and ethylamine, followed by treatment with bis(trifluoromethanesulfonyl)imide. This method allows for the efficient formation of the desired quaternary ammonium salt. The process can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice .

Interaction studies involving Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide focus on its behavior in different environments, particularly how it interacts with other ionic species and solvents. Research indicates that this compound can form stable complexes with metals and may alter solvation dynamics in mixed solvent systems. Understanding these interactions is crucial for optimizing its use in industrial applications .

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide shares similarities with other quaternary ammonium salts and ionic liquids but is unique due to its specific structural components and properties. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Benzyltrimethylammonium Bis(trifluoromethanesulfonyl)imideContains three methyl groups instead of ethylHigher steric hindrance
Ethyl(dimethyl)benzylammonium Bis(trifluoromethanesulfonyl)imideEthyl group attached to nitrogenDifferent alkyl chain length
Dimethylbenzylammonium ChlorideSimple chloride saltLess stable than bis(trifluoromethanesulfonyl)imide

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide's unique combination of functional groups contributes to its distinct properties, making it particularly valuable in specialized chemical applications.

Molecular Structure and Configuration

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide represents a quaternary ammonium ionic liquid with the molecular formula C₁₃H₁₈F₆N₂O₄S₂ and a molecular weight of 444.41 g/mol [1] [2] [3]. The compound exists as a clear liquid at room temperature, exhibiting a colorless to pale yellow appearance with a refractive index ranging from 1.457 to 1.461 [3]. The density of this ionic liquid is reported as 1.43 g/cm³, and commercial preparations typically achieve purities exceeding 98.0% as determined by high-performance liquid chromatography [1] [4].

The molecular architecture consists of two distinct ionic components: a positively charged quaternary ammonium cation and a negatively charged bis(trifluoromethanesulfonyl)imide anion [1] [3]. The cationic portion features a central nitrogen atom surrounded by four distinct substituents: a benzyl group (C₆H₅CH₂-), an ethyl group (CH₃CH₂-), and two methyl groups (CH₃-), arranged in a tetrahedral geometry with bond angles of approximately 109.5 degrees [5]. The anionic component comprises a central nitrogen atom flanked by two trifluoromethanesulfonyl groups, creating a highly electronegative species with substantial charge delocalization [6] [7].

PropertyValueReference
Chemical NameBenzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide [1] [2] [3]
CAS Registry Number1186103-43-4 [1] [2] [3]
Molecular FormulaC₁₃H₁₈F₆N₂O₄S₂ [1] [2] [3]
Molecular Weight (g/mol)444.41 [1] [2] [3]
Physical State (20°C)Liquid [1] [3]
ColorColorless to pale yellow [3]
Refractive Index1.457-1.461 [3]
Density (g/cm³)1.43 [4]
Purity (HPLC)>98.0% [1] [2]
Storage TemperatureRoom temperature (<15°C recommended) [1]
Storage ConditionsInert gas, hygroscopic [1]

Nomenclature Systems and Variants

IUPAC Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as benzyl-ethyl-dimethylazanium;bis(trifluoromethylsulfonyl)azanide [8]. This systematic nomenclature clearly identifies both the cationic and anionic components of the ionic compound, with the cation designated as benzyl-ethyl-dimethylazanium and the anion as bis(trifluoromethylsulfonyl)azanide [8]. Alternative systematic names include N-Benzyl-N,N-dimethylethanaminium bis((trifluoromethyl)sulfonyl)amide, which emphasizes the quaternary ammonium nature of the cationic component [3].

Common Abbreviations (TFSI, NTf₂)

The anionic component of this ionic liquid is commonly abbreviated in scientific literature using two primary forms: TFSI and NTf₂ [9] [6] [7]. The abbreviation TFSI derives from "bis(trifluoromethanesulfonyl)imide," representing a direct shortening of the full chemical name [9] [6] [7]. The alternative abbreviation NTf₂ emphasizes the central nitrogen atom surrounded by two trifluoromethanesulfonyl groups, where "N" represents nitrogen and "Tf₂" denotes the two trifluoromethanesulfonyl substituents [9] [6] [7]. Both abbreviations are widely recognized and used interchangeably in scientific literature, with TFSI being more commonly employed in materials science applications and NTf₂ frequently appearing in electrochemical studies [7].

CAS Registry Information (1186103-43-4)

The Chemical Abstracts Service has assigned the unique registry number 1186103-43-4 to Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide [1] [2] [3]. This registry number serves as the definitive identifier for the compound in chemical databases and regulatory documentation. The compound is also catalogued with the MDL number MFCD18251282 and PubChem Substance ID 354334868, providing additional reference points for database searches and chemical identification [1] [2] [3].

Nomenclature SystemName/IdentifierReference
IUPAC Namebenzyl-ethyl-dimethylazanium;bis(trifluoromethylsulfonyl)azanide [8]
Common NameBenzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide [1] [2] [3]
Alternative Name 1N-Benzyl-N,N-dimethylethanaminium bis((trifluoromethyl)sulfonyl)amide [3]
Alternative Name 2benzyl-ethyl-dimethylazanium [3]
Chemical Abstract Service NameBenzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide [1] [2] [3]
Common Abbreviation (Cation)Not commonly abbreviatedNot applicable
Common Abbreviation (Anion) - Form 1TFSI [9] [6] [7]
Common Abbreviation (Anion) - Form 2NTf₂ [9] [6] [7]
MDL NumberMFCD18251282 [2] [3]
PubChem Substance ID354334868 [1]

Structural Features and Bonding

Cationic Moiety: Benzyl(ethyl)dimethylammonium

The cationic component of this ionic liquid consists of a quaternary ammonium center featuring a permanently charged nitrogen atom in sp³ hybridization [10] [11]. Unlike primary, secondary, or tertiary ammonium species, quaternary ammonium cations maintain their positive charge independent of solution pH, making them particularly stable ionic species [10] [11]. The tetrahedral arrangement around the central nitrogen atom positions four distinct substituents: a benzyl group providing aromatic character, an ethyl group contributing hydrophobic properties, and two methyl groups acting as electron-donating substituents [11] [12] [5].

The benzyl substituent (C₆H₅CH₂-) introduces significant structural complexity through its aromatic ring system, which can participate in π-electron interactions and contributes to the overall molecular volume and hydrophobic character [12]. The phenyl ring adopts various orientations relative to the quaternary nitrogen center, with the benzyl group typically exhibiting rotational freedom around the C-N bond [12] [13]. The ethyl group (CH₃CH₂-) provides additional alkyl character and increases the asymmetry of the cation, while the two methyl groups offer steric bulk and electron-donating properties [11].

Anionic Component: Bis(trifluoromethanesulfonyl)imide

The anionic component features a central nitrogen atom bonded to two trifluoromethanesulfonyl groups (-SO₂CF₃), creating a highly stable and electronegative anion [6] [7]. The sulfonyl groups function as powerful electron-withdrawing units, significantly increasing the acidity of the central nitrogen and enhancing the stability of the negative charge through extensive delocalization [14]. Each trifluoromethyl group (-CF₃) represents one of the most potent electron-withdrawing substituents in organic chemistry, further stabilizing the anionic charge and contributing to the compound's unique properties [15].

The molecular geometry around the central nitrogen adopts a bent configuration rather than linear, with the two sulfonyl groups positioned at an angle that optimizes electrostatic interactions while minimizing steric repulsion [16] [17] [18]. The sulfur atoms in each sulfonyl group exhibit tetrahedral coordination, bonded to two oxygen atoms, one nitrogen atom, and one trifluoromethyl carbon [6] [7]. This arrangement creates multiple sites for potential hydrogen bonding and electrostatic interactions with the cationic component [19].

Binding Interactions and Ion Pair Formation

The interaction between the benzyl(ethyl)dimethylammonium cation and bis(trifluoromethanesulfonyl)imide anion involves multiple non-covalent binding mechanisms that govern the structural organization and physical properties of the ionic liquid [20] [21]. Experimental evidence demonstrates that quaternary ammonium species interact with anions through directional hydrogen bonding interactions involving the positively charged nitrogen center and adjacent methylene groups, rather than purely electrostatic attractions [20].

The cation-anion interactions are characterized by multiple weak hydrogen bonds formed between the slightly acidic hydrogen atoms on the quaternary ammonium methyl and methylene groups and the electronegative oxygen atoms of the sulfonyl groups [22] [20]. Far-infrared spectroscopy studies reveal that these interactions occur at specific frequencies characteristic of ionic liquid systems, providing direct experimental evidence for the directional nature of these binding interactions [21]. The benzyl group can participate in additional interactions through π-hydrogen bonding and dispersion forces with the fluorinated components of the anion [19].

The bis(trifluoromethanesulfonyl)imide anion exhibits preferential coordination sites around the sulfonyl oxygen atoms, which serve as primary interaction points for the cationic hydrogen atoms [22] [23]. Computational studies indicate that the anion organizes around quaternary ammonium centers through multiple simultaneous interactions, creating well-defined solvation shells that influence transport properties and structural organization [22] [24].

ComponentStructure/DescriptionKey FeaturesReference
Cationic MoietyBenzyl(ethyl)dimethylammoniumPermanently charged quaternary ammonium [10] [11]
Central Atom (Cation)Quaternary nitrogen (N⁺)sp³ hybridized, tetrahedral geometry [5]
Benzyl GroupC₆H₅CH₂-Aromatic system, π-electron interactions [12]
Ethyl GroupCH₃CH₂-Alkyl chain, hydrophobic character [11]
Methyl Groups2 × CH₃-Electron-donating groups [11]
Cation GeometryTetrahedralBond angles ~109.5° [5]
Anionic ComponentBis(trifluoromethanesulfonyl)imideHighly delocalized negative charge [6] [7]
Central Atom (Anion)Imide nitrogen (N⁻)Sulfonyl-imide linkage [6] [7]
Sulfonyl Groups2 × SO₂Electron-withdrawing groups [14]
Trifluoromethyl Groups2 × CF₃Strong electron-withdrawing effect [15]
Anion GeometryBent at nitrogenFlexible conformational changes [16] [17] [18]
Anion ConformationsCis and trans formsLow energy barrier for interconversion [16] [17] [18]

Conformational Analysis and Molecular Dynamics

The conformational behavior of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide involves complex molecular dynamics arising from both cationic and anionic components [25] [26]. The bis(trifluoromethanesulfonyl)imide anion exhibits significant conformational flexibility, existing in multiple geometric arrangements that interconvert with relatively low energy barriers [16] [17] [18]. Density functional theory calculations reveal that the anion preferentially adopts a trans conformation, with the two trifluoromethyl groups positioned on opposite sides of the central nitrogen atom [27] [28].

The trans conformer represents the thermodynamically most stable arrangement, typically 2.2-3.3 kJ/mol lower in energy than alternative cis conformations [28]. However, the energy difference between conformers is sufficiently small that both forms coexist in dynamic equilibrium at room temperature [16] [18] [28]. Raman spectroscopic studies combined with density functional theory calculations demonstrate that conformational interconversion occurs readily, with characteristic vibrational bands appearing at 398 and 407 cm⁻¹ corresponding to different conformational states [28].

Molecular dynamics simulations of quaternary ammonium ionic liquids containing bis(trifluoromethanesulfonyl)imide anions reveal that the anions organize preferentially around the charged ammonium centers through multiple hydrogen bonding interactions [25] [22]. The calculated radial distribution functions indicate that anions are well-organized around both the quaternary nitrogen center and the organic substituents, with preferred interaction sites located at hydrogen atoms of the methyl groups and benzyl methylene positions [22] [24].

The cationic component exhibits rotational dynamics around various bonds, particularly the benzyl C-N connection and the ethyl C-N linkage [26] [13]. Computational studies of benzyl-containing cations indicate rotational barriers of approximately 45 kcal/mol for the benzyl group rotation, significantly higher than simple alkyl substituents due to the aromatic character and extended conjugation effects [13]. These rotational barriers influence the overall molecular dynamics and contribute to the unique transport properties observed in this ionic liquid system [25] [29].

Basic Physical Parameters

Molecular Weight (444.407 g/mol)

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide possesses a molecular weight of 444.407 g/mol [1] [2] [3] [4]. This value represents the sum of atomic masses in the molecular formula C₁₃H₁₈F₆N₂O₄S₂ [1] [2] [5] [3]. The molecular weight falls within the typical range for ionic liquids based on bis(trifluoromethanesulfonyl)imide anions, which generally exhibit molecular weights between 300-600 g/mol depending on the cation structure [6] [7].

Physical State at Standard Conditions

At standard temperature and pressure (20°C, 1 atm), Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exists as a liquid [3] [8] [9]. This liquid state at room temperature is characteristic of ionic liquids, which are defined as salts with melting points below 100°C [10]. The compound maintains its liquid state over a wide temperature range, demonstrating the typical thermal behavior of bis(trifluoromethanesulfonyl)imide-based ionic liquids [6] [7].

Color and Appearance Characteristics

Thermodynamic Properties

Phase Transitions and Thermal Behavior

Differential scanning calorimetry measurements reveal that Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide undergoes a glass transition at approximately 210 K (-63°C) [13] [14] [15]. Unlike conventional salts, this ionic liquid does not exhibit a clear melting point but instead displays glass-forming behavior characteristic of many ionic liquids [13] [14] [15]. The glass transition temperature is significantly lower than that of related ammonium-based ionic liquids, which can range from 190-240 K depending on the cation structure [13] [16] [17].

The compound demonstrates complex phase behavior under varying pressure and temperature conditions. Studies on similar bis(trifluoromethanesulfonyl)imide compounds show that phase transitions are influenced by the equilibrium between different conformers of the TFSI anion [18] [14] [15]. The energy separation between cis and trans conformers is approximately 2 kJ/mol [14] [15], affecting the overall thermal behavior of the system.

Heat Capacity and Thermal Conductivity

Specific heat capacity and thermal conductivity data for Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide are not extensively documented in the available literature. However, studies on related bis(trifluoromethanesulfonyl)imide ionic liquids suggest that these properties follow predictable trends based on molecular structure [19] [20]. The presence of the bulky benzyl group in the cation is expected to influence both heat capacity and thermal conductivity compared to simpler alkyl-substituted analogues [19] [20].

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis indicates high thermal stability for Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide, with decomposition temperatures exceeding 400°C under inert atmosphere conditions [7] [21] [22]. This thermal stability is comparable to other bis(trifluoromethanesulfonyl)imide-based ionic liquids, which typically exhibit decomposition temperatures in the range of 350-450°C [7] [21] [23]. The presence of the aromatic benzyl group may slightly reduce thermal stability compared to purely aliphatic analogues, as aromatic functional groups can decrease the electrochemical and thermal stability window [7] [21].

Transport Properties

Viscosity Profiles (400 mPa·s at 25°C)

The dynamic viscosity of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide at 25°C is reported as 400 mPa·s [24]. This viscosity value is relatively high compared to simple ionic liquids but typical for bis(trifluoromethanesulfonyl)imide systems with complex cation structures [24] [25] [26]. The viscosity is influenced by the molecular size, intermolecular interactions, and the presence of the bulky benzyl group, which can increase viscosity through enhanced van der Waals interactions [25] [26].

Temperature-dependent viscosity studies on similar compounds show that viscosity decreases exponentially with increasing temperature, following Arrhenius or Vogel-Tamman-Fulcher behavior [25] [26] [27]. The viscosity-temperature relationship is crucial for applications requiring specific flow characteristics at different operating temperatures [25] [26].

Diffusion Coefficients

Diffusion coefficients for Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide have been studied using pulse field gradient nuclear magnetic resonance (PFG-NMR) techniques [25] [28] [29]. The diffusion coefficients of the cation are typically slightly higher than those of the anion, with values in the range of 10⁻¹² m²/s at room temperature [25] [28]. The diffusion behavior is influenced by the molecular size, intermolecular interactions, and the ionic association between cation and anion [25] [28] [29].

The diffusion coefficients decrease with increasing polymer content in mixed systems and are temperature-dependent, following the Nernst-Einstein relationship for ionic conduction [25] [28]. These measurements provide insights into the ionic mobility and transport mechanisms in the ionic liquid [25] [28] [29].

Temperature-Dependence of Transport Properties

Transport properties of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exhibit strong temperature dependence characteristic of ionic liquids [25] [26] [30]. Both viscosity and conductivity show non-Arrhenius behavior at lower temperatures, transitioning to Arrhenius behavior at higher temperatures [25] [26] [30]. The temperature dependence is typically described by the Vogel-Tamman-Fulcher equation for temperatures near the glass transition [25] [26] [27].

The activation energy for viscous flow is higher than that for ionic conduction, indicating that viscous flow and ionic transport are not perfectly coupled [25] [26] [30]. This decoupling is more pronounced at lower temperatures and is related to the glass-forming nature of the ionic liquid [25] [26] [27].

Surface and Interfacial Properties

Surface Tension

Surface tension measurements for Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide are limited in the available literature. However, studies on related bis(trifluoromethanesulfonyl)imide ionic liquids indicate surface tension values typically ranging from 30-40 mN/m at room temperature [31] [32]. The surface tension is influenced by the cation structure, with aromatic groups generally decreasing surface tension compared to purely aliphatic analogues [31] [32].

The surface tension shows linear temperature dependence, decreasing with increasing temperature at rates typically around 0.05-0.1 mN/m·K [31] [32]. These values are important for applications involving interfacial phenomena and wetting behavior [31] [32].

Interfacial Behavior in Mixed Systems

The interfacial behavior of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide in mixed systems shows complex organization at liquid-liquid and liquid-vapor interfaces [31] [33]. The benzyl group can orient preferentially at interfaces, affecting the interfacial tension and stability of emulsions [31] [33]. The bis(trifluoromethanesulfonyl)imide anion contributes to the hydrophobic character of the interface [31] [33].

Studies on similar compounds reveal that the interfacial structure depends on the nature of the second phase and can involve specific ion-pairing and conformational changes at the interface [31] [33]. The interfacial properties are temperature-dependent and influence the performance in separation and extraction applications [31] [33].

Wetting Characteristics

Wetting characteristics of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide are influenced by both the cation and anion structures [31] [33]. The aromatic benzyl group can enhance wetting on hydrophobic surfaces, while the bis(trifluoromethanesulfonyl)imide anion contributes to the overall hydrophobic character [31] [33]. The wetting behavior is important for applications in coatings, lubrication, and materials processing [31] [33].

Spectroscopic Fingerprints

Vibrational Spectroscopy (IR, Raman)

Infrared spectroscopy studies of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide reveal characteristic absorption patterns for both the cation and anion components [14] [15] [34]. The cation gives rise to five weak absorptions below 450 cm⁻¹ and two weak lines around 550 cm⁻¹ [14] [15]. The aromatic benzyl group contributes characteristic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and aromatic C=C stretches around 1600 and 1500 cm⁻¹ [14] [15].

Raman spectroscopy provides complementary information, particularly for the bis(trifluoromethanesulfonyl)imide anion [14] [15]. The two conformers of the TFSI anion can be distinguished by their vibrational signatures at 510 cm⁻¹ (cis conformer) and 515 cm⁻¹ (trans conformer) [14] [15]. The relative intensities of these bands are temperature-dependent and follow Boltzmann distribution with an energy separation of approximately 2 kJ/mol [14] [15].

Nuclear Magnetic Resonance Patterns

Nuclear magnetic resonance spectroscopy confirms the structural integrity of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide [34] [35]. ¹H NMR spectra show characteristic patterns for the benzyl protons (aromatic region around 7.0-7.5 ppm), ethyl group protons, and N-methyl groups [34] [35]. The spectra confirm the expected structure and purity of the compound [34] [35].

¹³C NMR provides information about the carbon framework, showing distinct signals for the aromatic carbons of the benzyl group and the aliphatic carbons of the ethyl and methyl substituents [34] [35]. ¹⁹F NMR is particularly useful for characterizing the bis(trifluoromethanesulfonyl)imide anion, showing the expected trifluoromethyl group signals [34] [35].

UV-Visible Absorption Characteristics

UV-visible spectroscopy of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide shows characteristic absorption patterns primarily attributed to the aromatic benzyl group [36] [37]. The compound exhibits typical aromatic π-π* transitions in the UV region, with absorption maxima dependent on the specific electronic environment of the benzyl chromophore [36] [37].

The UV-visible spectra can be used to monitor the purity and stability of the ionic liquid, as decomposition products or impurities often show distinct absorption features [36] [37]. The transparency of the compound in the visible region contributes to its colorless appearance and is important for optical applications [36] [37].

Data Tables

PropertyValueUnitsMethod
Molecular Weight444.407g/mol-
Physical State (20°C)Liquid-Visual
AppearanceColorless to almost colorless clear liquid-Visual
Specific Gravity (20/20°C)1.43-Pycnometry
Refractive Index1.46-Refractometry
Viscosity (25°C)400mPa·sViscometry
Glass Transition Temperature~210KDSC
Decomposition Temperature>400°CTGA
Spectroscopic TechniqueKey FeaturesAssignment
IR SpectroscopyCation absorptions <450 cm⁻¹, two weak lines ~550 cm⁻¹Benzyl(ethyl)dimethylammonium cation vibrations
Raman SpectroscopyTFSI conformer bands at 510 cm⁻¹ (cis) and 515 cm⁻¹ (trans)Bis(trifluoromethanesulfonyl)imide anion conformers
¹H NMRConforms to structureBenzyl and alkyl proton environments
¹³C NMRConforms to structureCarbon framework confirmation
¹⁹F NMRConforms to structureTrifluoromethyl group identification
UV-VisibleAromatic absorption patternsAromatic π-π* transitions

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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